N-(4-ethoxyphenyl)-6-methyl-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
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Overview
Description
N-(4-ethoxyphenyl)-6-methyl-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with ethoxyphenyl, methyl, and thiomorpholino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-methyl-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The ethoxyphenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Thiomorpholino Group Introduction: The thiomorpholino group can be introduced via nucleophilic substitution reactions using thiomorpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-methyl-2-(thiomorpholine-4-carbonyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-ethoxyphenyl)-6-methyl-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-methyl-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with molecular targets such as DNA, enzymes, and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)aminoquinoline: Similar structure but with a methoxy group instead of an ethoxy group.
6-Methylquinoline: Lacks the ethoxyphenyl and thiomorpholino groups.
Thiomorpholinoquinoline: Contains the thiomorpholino group but lacks other substituents.
Uniqueness
N-(4-ethoxyphenyl)-6-methyl-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to its combination of functional groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.
Properties
IUPAC Name |
[4-(4-ethoxyanilino)-6-methylquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-3-28-18-7-5-17(6-8-18)24-21-15-22(23(27)26-10-12-29-13-11-26)25-20-9-4-16(2)14-19(20)21/h4-9,14-15H,3,10-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMVANYZXQJSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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